(2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine is a synthetic organic compound characterized by its pyrimidine core substituted with hydroxyl groups at the 2 and 4 positions and a 3-N,N-dimethylsulfamoylphenyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of hydroxyl groups and the 3-N,N-dimethylsulfamoylphenyl substituent. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as urea and β-diketones.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 4 positions can be done using hydroxylating agents under controlled conditions.
Substitution with 3-N,N-dimethylsulfamoylphenyl Group: This step involves the reaction of the pyrimidine intermediate with a sulfonamide derivative under suitable conditions to introduce the 3-N,N-dimethylsulfamoylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or reagent in various biological assays.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the sulfonamide group, making it less versatile in certain applications.
(2,4)-Dihydroxy-5-(3-sulfamoylphenyl)pyrimidine: Similar structure but without the N,N-dimethyl groups, potentially affecting its reactivity and interactions.
Uniqueness
(2,4)-Dihydroxy-5-(3-N,N-dimethylsulfamoylphenyl)pyrimidine is unique due to the presence of both hydroxyl groups and the 3-N,N-dimethylsulfamoylphenyl substituent, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-4-8(6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQKMWSWSAZWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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